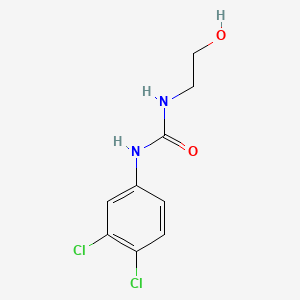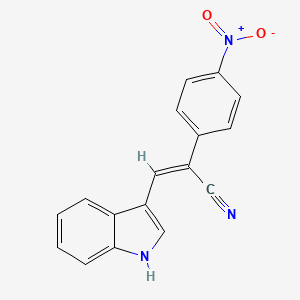![molecular formula C17H18N2O3 B5818491 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5818491.png)
2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide, also known as EPEA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. The inhibition of PARP has been shown to have therapeutic potential in the treatment of various diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide involves the inhibition of PARP, which is an enzyme involved in DNA repair processes. PARP is activated in response to DNA damage, and catalyzes the formation of poly(ADP-ribose) (PAR) chains on target proteins. This process recruits DNA repair factors to the site of damage, and facilitates the repair of single-strand DNA breaks. However, excessive activation of PARP can lead to depletion of cellular NAD+ and ATP, which can result in cell death. 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide inhibits PARP activity by binding to the catalytic domain of the enzyme, preventing the formation of PAR chains and promoting cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide are primarily related to its inhibition of PARP. Inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, which is particularly effective in cancer cells that have defects in DNA repair pathways. 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide has also been shown to have neuroprotective effects in models of Parkinson's disease and stroke, by reducing oxidative stress and inflammation. In addition, 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide has been shown to modulate immune function, by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide in lab experiments include its potency as a PARP inhibitor, its selectivity for PARP over other enzymes, and its ability to induce cell death in cancer cells. However, 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide has some limitations, including its relatively low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide may have off-target effects on other cellular processes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide, including:
1. Development of more potent and selective PARP inhibitors based on the structure of 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide.
2. Investigation of the potential of 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide as a therapeutic agent in other diseases, such as inflammatory disorders and cardiovascular diseases.
3. Exploration of the combination of 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide with other anticancer agents, such as DNA-damaging agents and immune checkpoint inhibitors.
4. Investigation of the mechanisms underlying the neuroprotective effects of 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide, and the potential of 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide as a therapeutic agent in neurodegenerative diseases.
5. Development of novel drug delivery systems for 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide, to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide involves several steps, starting with the reaction of 2-chloroethanol with benzamide to form 2-(2-hydroxyethoxy)benzamide. This intermediate is then reacted with ethylphenylamine and triethylamine to yield 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide. The synthesis of 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide has been optimized to improve the yield and purity of the compound, and various analytical techniques have been used to confirm its identity and purity.
Aplicaciones Científicas De Investigación
2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide has been extensively studied in preclinical models of cancer and neurodegenerative diseases, and has shown promising results in inhibiting tumor growth and improving neurological function. The inhibition of PARP by 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide leads to the accumulation of DNA damage and subsequent cell death, which is particularly effective in cancer cells that have defects in DNA repair pathways. 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide has also been shown to have neuroprotective effects in models of Parkinson's disease and stroke, by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
2-[2-(N-ethylanilino)-2-oxoethoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-19(13-8-4-3-5-9-13)16(20)12-22-15-11-7-6-10-14(15)17(18)21/h3-11H,2,12H2,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSMIGJUQTVRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5818413.png)
![ethyl 3-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5818418.png)

![5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5818426.png)

![N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5818443.png)

![2-[(2-methylbenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5818456.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5818467.png)
![4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5818471.png)
![N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5818475.png)

![3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5818483.png)